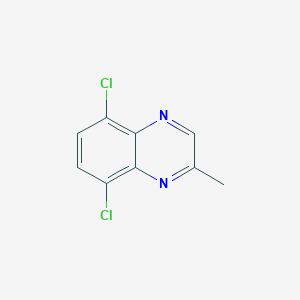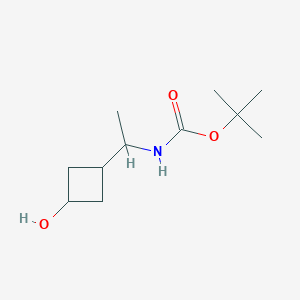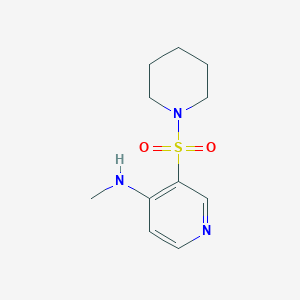![molecular formula C7H3BrClN3 B13012890 7-Bromo-8-chloropyrido[2,3-b]pyrazine](/img/structure/B13012890.png)
7-Bromo-8-chloropyrido[2,3-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-8-chloropyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C7H3BrClN3. This compound belongs to the pyrido[2,3-b]pyrazine family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-chloropyrido[2,3-b]pyrazine typically involves condensation reactions of aromatic 1,2-diamino and 1,2-diketone compounds. One common method is the Suzuki–Miyaura cross-coupling reaction, which uses palladium catalysts such as Pd(dppf)Cl2 in tetrahydrofuran (THF) with potassium carbonate (K2CO3) as a base at reflux temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity.
化学反応の分析
Types of Reactions: 7-Bromo-8-chloropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine or chlorine atoms with other substituents.
Cross-Coupling Reactions: Such as the Suzuki–Miyaura reaction, which forms aryl-substituted derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Pd(dppf)Cl2
Solvents: Tetrahydrofuran (THF)
Bases: Potassium carbonate (K2CO3)
Conditions: Reflux temperature
Major Products: The major products formed from these reactions are aryl-substituted pyrido[2,3-b]pyrazine derivatives, which have applications in pharmaceuticals and materials science .
科学的研究の応用
7-Bromo-8-chloropyrido[2,3-b]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its kinase inhibitory activity, making it a candidate for drug discovery.
作用機序
The exact mechanism of action of 7-Bromo-8-chloropyrido[2,3-b]pyrazine is not fully understood. it is known to interact with various molecular targets, including kinases, which play a crucial role in cell signaling pathways. This interaction can lead to the inhibition of kinase activity, thereby exerting its biological effects .
類似化合物との比較
Pyrido[2,3-b]pyrazine: The parent compound, which shares the core structure but lacks the bromine and chlorine substituents.
Quinoxalines: Another class of nitrogen-containing heterocycles with similar biological activities.
Uniqueness: 7-Bromo-8-chloropyrido[2,3-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for further functionalization and derivatization, enhancing its versatility in various applications .
特性
分子式 |
C7H3BrClN3 |
|---|---|
分子量 |
244.47 g/mol |
IUPAC名 |
7-bromo-8-chloropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7H3BrClN3/c8-4-3-12-7-6(5(4)9)10-1-2-11-7/h1-3H |
InChIキー |
FPFBGRGKERJPAW-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C(=N1)C(=C(C=N2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13012817.png)




![tert-butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13012843.png)


![2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B13012876.png)

![tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B13012885.png)
![1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13012889.png)

